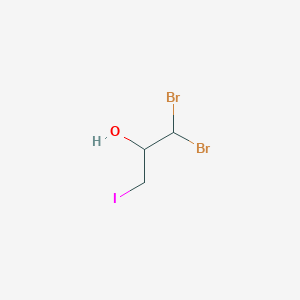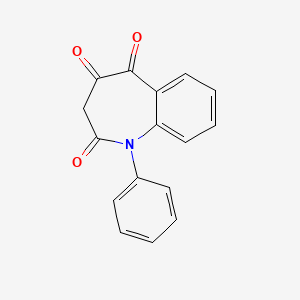
N,N-Dimethyl-2-(3-phenylthiophen-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-(3-phenylthiophen-2-yl)ethan-1-amine is a tertiary amine with a complex structure that includes a thiophene ring substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(3-phenylthiophen-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Phenyl Substitution: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Amine Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(3-phenylthiophen-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halides, alkoxides, aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
N,N-Dimethyl-2-(3-phenylthiophen-2-yl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as receptors and enzymes.
Material Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Biological Studies: The compound is investigated for its effects on cellular processes and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(3-phenylthiophen-2-yl)ethan-1-amine involves its interaction with molecular targets such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-(2-thienyl)ethan-1-amine: Similar structure but with a different substitution pattern on the thiophene ring.
N,N-Dimethyl-2-(3-pyridyl)ethan-1-amine: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
N,N-Dimethyl-2-(3-phenylthiophen-2-yl)ethan-1-amine is unique due to the presence of both a phenyl and a thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
CAS No. |
62403-72-9 |
|---|---|
Molecular Formula |
C14H17NS |
Molecular Weight |
231.36 g/mol |
IUPAC Name |
N,N-dimethyl-2-(3-phenylthiophen-2-yl)ethanamine |
InChI |
InChI=1S/C14H17NS/c1-15(2)10-8-14-13(9-11-16-14)12-6-4-3-5-7-12/h3-7,9,11H,8,10H2,1-2H3 |
InChI Key |
AIVKJEDUDWFITQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=C(C=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




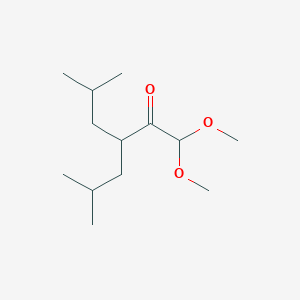
![N-[6-(Methylsulfanyl)hexyl]urea](/img/structure/B14521573.png)
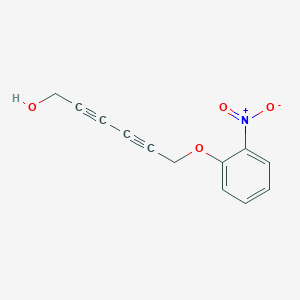
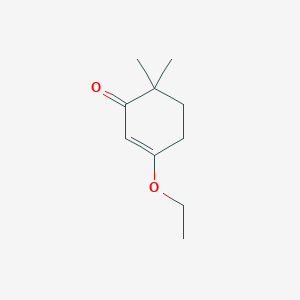
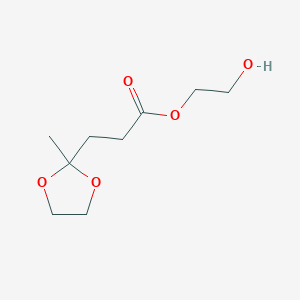
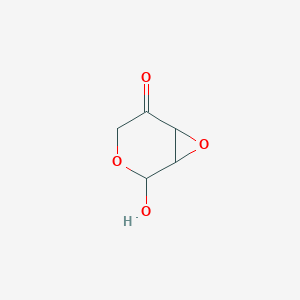
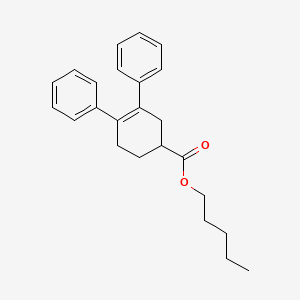
![Bis[4-(2,4,4-trimethylpentan-2-YL)phenyl] hexanedioate](/img/structure/B14521599.png)
![3-[(4-Nitrophenyl)methylidene]-2-benzothiophen-1(3H)-one](/img/structure/B14521607.png)
